molecular formula C2H3NO2 B032686 Nitroethylene CAS No. 3638-64-0

Nitroethylene

Cat. No. B032686
CAS RN: 3638-64-0
M. Wt: 73.05 g/mol
InChI Key: RPMXALUWKZHYOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Nitroethylene can be synthesized in substantial quantities (20-25 g lots) and is stable when stored in refrigerated solutions in common solvents. It is primarily used as a reagent in organic synthesis due to its stability and reactivity. Its purity can be monitored by titration against tetraphenylcyclopentadienone, resulting in the isolation of a colorless crystalline adduct (Ranganathan et al., 1980).

Molecular Structure Analysis

The molecular structure of nitroethylene has been studied using various techniques. Ab initio SCF calculations have shown that nitroethylene can exist in planar and perpendicular conformations. The internal rotation barrier of the nitro group was calculated to be approximately 6.02 kcal/mole. Other properties such as dipole moment, electric field gradient, and nuclear shielding have also been analyzed, providing a comprehensive understanding of its electronic structure (Ha, 1974).

Chemical Reactions and Properties

Nitroethylene is a versatile and reactive synthon, used in various organic synthesis reactions. It reacts readily at low temperatures with different substrates, leading to functionalized systems. Its reactivity includes participating in (4 + 2) adduct formations with compounds like cyclopentadiene and undergoing rearrangements with compounds like furan. Moreover, it can engage in Michael addition and ene reactions, demonstrating its wide applicability in organic synthesis (Ranganathan et al., 1980).

Physical Properties Analysis

The physical properties of nitroethylene, such as its solubility and stability, are critical for its use in synthesis. Its stability as a reagent and its behavior in common solvents have been a significant focus, allowing for its effective use in various organic reactions. The electronic structure analysis has provided insights into its behavior under different conditions and its interactions with other molecules (Ranganathan et al., 1980).

Safety And Hazards

Nitroethylene is a colorless, oily liquid with a mild, fruity odor . It has a flash point of 23.2 °C (73.8 °F; 296.3 K) . It is recommended to prevent skin and eye contact, wash skin when contaminated, and remove when wet (flammable) .

Future Directions

Data on the reactions of unsaturated nitro compounds with aromatic and heteroaromatic compounds over the last 65 years and also their reactions under the conditions of asymmetric catalysis are examined and summarized . This could provide future directions for the use of Nitroethylene in various chemical reactions.

properties

IUPAC Name

1-nitroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO2/c1-2-3(4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMXALUWKZHYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26618-70-2
Record name Ethene, nitro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26618-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0075235
Record name 1-Nitroethylene
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URL https://comptox.epa.gov/dashboard/DTXSID0075235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitroethylene

CAS RN

3638-64-0
Record name Ethene, nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3638-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitroethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Nitroethene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitroethylene
Reactant of Route 2
Nitroethylene

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